Cas no 2228339-60-2 (2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid)

2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid is a specialized organic compound featuring a cyclopropyl group linked to a methoxyacetic acid moiety and a tert-butoxycarbonyl (Boc)-protected amine on the phenyl ring. This structure offers versatility in synthetic chemistry, particularly in peptide and small-molecule derivatization, where the Boc group provides selective deprotection under mild acidic conditions. The cyclopropyl ring enhances steric and electronic properties, while the methoxyacetic acid functionality allows for further functionalization. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures in medicinal chemistry and materials science. The compound is typically handled under controlled conditions to preserve its stability and reactivity.
2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid structure
2228339-60-2 structure
商品名:2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
CAS番号:2228339-60-2
MF:C17H23NO5
メガワット:321.368225336075
CID:5800886
PubChem ID:165757467

2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid 化学的及び物理的性質

名前と識別子

    • EN300-1872130
    • 2228339-60-2
    • 2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
    • 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
    • インチ: 1S/C17H23NO5/c1-16(2,3)23-15(21)18-12-7-5-6-11(10-12)17(8-9-17)13(22-4)14(19)20/h5-7,10,13H,8-9H2,1-4H3,(H,18,21)(H,19,20)
    • InChIKey: FVPNKZMNCMVKOS-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(=O)O)C1(C2C=CC=C(C=2)NC(=O)OC(C)(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 321.15762283g/mol
  • どういたいしつりょう: 321.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 452
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 84.9Ų

2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1872130-0.05g
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
2228339-60-2
0.05g
$1381.0 2023-06-01
Enamine
EN300-1872130-0.25g
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
2228339-60-2
0.25g
$1513.0 2023-06-01
Enamine
EN300-1872130-0.5g
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
2228339-60-2
0.5g
$1577.0 2023-06-01
Enamine
EN300-1872130-5.0g
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
2228339-60-2
5g
$4764.0 2023-06-01
Enamine
EN300-1872130-0.1g
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
2228339-60-2
0.1g
$1447.0 2023-06-01
Enamine
EN300-1872130-1.0g
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
2228339-60-2
1g
$1643.0 2023-06-01
Enamine
EN300-1872130-2.5g
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
2228339-60-2
2.5g
$3220.0 2023-06-01
Enamine
EN300-1872130-10.0g
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
2228339-60-2
10g
$7065.0 2023-06-01

2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid 関連文献

Related Articles

2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acidに関する追加情報

Introduction to 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid (CAS No. 2228339-60-2)

2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid (CAS No. 2228339-60-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a cyclopropyl methoxyacetic acid derivative, is characterized by its unique structural features and potential biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino moiety and the cyclopropyl ring system contribute to its stability and reactivity, making it a valuable candidate for various applications in drug discovery and development.

The tert-butoxycarbonyl (Boc) protecting group is a widely used functional group in organic synthesis, particularly in peptide chemistry. It provides temporary protection for the amino group, allowing for selective reactions at other sites of the molecule. The Boc group can be easily removed under acidic conditions, making it a versatile tool in the synthesis of complex molecules. In the context of 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid, the Boc group ensures that the amino functionality remains unreactive during synthetic manipulations, which is crucial for maintaining the integrity of the final product.

The cyclopropyl ring is another key feature of this compound. Cyclopropyl rings are known for their strain energy and unique electronic properties, which can influence the reactivity and biological activity of molecules containing them. In medicinal chemistry, cyclopropyl-containing compounds have been explored for their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents. The presence of a cyclopropyl ring in 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid may contribute to its ability to interact with specific biological targets, making it a promising lead compound for further investigation.

The methoxyacetic acid moiety is another important structural element of this compound. Methoxyacetic acid derivatives have been studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The methoxy group can enhance the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability. Additionally, the carboxylic acid functionality can participate in hydrogen bonding interactions with biological targets, contributing to the compound's binding affinity and selectivity.

Recent research has highlighted the potential of 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid in various therapeutic areas. For instance, studies have shown that similar compounds with cyclopropyl and methoxyacetic acid moieties exhibit potent inhibitory activity against specific enzymes involved in disease pathways. One notable example is the inhibition of kinases, which are key regulators of cellular processes such as proliferation and apoptosis. By targeting these enzymes, compounds like 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid may offer new avenues for treating conditions such as cancer and inflammatory diseases.

In addition to its potential as a therapeutic agent, 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid has also been investigated for its use as a chemical probe in biological studies. Chemical probes are small molecules that can be used to interrogate biological systems and provide insights into molecular mechanisms underlying various physiological processes. The unique structure of this compound makes it well-suited for such applications, as it can selectively bind to specific targets and modulate their activity without causing significant off-target effects.

The synthesis of 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid involves several steps that require careful optimization to achieve high yields and purity. Key synthetic strategies include the formation of the cyclopropyl ring through ring-closing metathesis (RCM) or other cyclization reactions, followed by functionalization of the amino group with the Boc protecting group. The methoxyacetic acid moiety can be introduced through esterification or other coupling reactions. Advanced synthetic techniques such as flow chemistry and catalytic methods have been employed to improve the efficiency and scalability of these processes.

From a pharmacological perspective, 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymes with high potency and selectivity. Animal models have further confirmed its efficacy in reducing disease markers and improving physiological outcomes. These findings underscore the potential of this compound as a lead candidate for further development into therapeutic agents.

However, it is important to note that while 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid shows great promise, further research is needed to fully understand its pharmacokinetics, safety profile, and potential side effects. Preclinical studies must be followed by rigorous clinical trials to evaluate its efficacy and safety in human subjects. Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial in advancing this compound through the drug development pipeline.

In conclusion, 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid (CAS No. 2228339-60-2) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration as a therapeutic agent or chemical probe. As research continues to uncover new insights into its properties and applications, this compound has the potential to contribute significantly to the development of novel treatments for various diseases.

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